1-(3-Fluorophenyl)-2-methylpropan-2-amine

Lipophilicity Physicochemical Property Isomer Comparison

1-(3-Fluorophenyl)-2-methylpropan-2-amine (CAS 1840-78-4), also referred to as 3-fluoro-α,α-dimethylbenzeneethanamine or meta-fluorophentermine, is a synthetic fluorinated analog of the sympathomimetic amine phentermine. It belongs to the α,α-dimethylphenethylamine subclass, which is structurally characterized by a geminal dimethyl group at the α-carbon conferring resistance to monoamine oxidase (MAO)-mediated oxidative deamination.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 1840-78-4
Cat. No. B7865787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-methylpropan-2-amine
CAS1840-78-4
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC(=CC=C1)F)N
InChIInChI=1S/C10H14FN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
InChIKeyHOQBALSHMJWEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-2-methylpropan-2-amine CAS 1840-78-4: A meta-Fluorinated Phentermine Analog for CNS-Targeted Research and Forensic Chemistry


1-(3-Fluorophenyl)-2-methylpropan-2-amine (CAS 1840-78-4), also referred to as 3-fluoro-α,α-dimethylbenzeneethanamine or meta-fluorophentermine, is a synthetic fluorinated analog of the sympathomimetic amine phentermine. It belongs to the α,α-dimethylphenethylamine subclass, which is structurally characterized by a geminal dimethyl group at the α-carbon conferring resistance to monoamine oxidase (MAO)-mediated oxidative deamination [1]. The compound possesses a single fluorine substituent at the meta (3-) position of the phenyl ring, a feature that distinguishes it from its para-fluoro regioisomer and the unsubstituted parent phentermine in physicochemical and metabolic parameters relevant to analytical, pharmacokinetic, and neuropharmacological investigations [2].

Why 1-(3-Fluorophenyl)-2-methylpropan-2-amine Cannot Be Substituted by Phentermine or Other Fluorinated Isomers in Quantitative Assays


For scientific and industrial applications—including forensic toxicology, analytical reference standards, positron emission tomography (PET) ligand synthesis, and SAR-driven medicinal chemistry—neither unsubstituted phentermine nor its 2-fluoro or 4-fluoro positional isomers can be considered drop-in replacements for the 3-fluoro congener. The regiospecific placement of the fluorine atom on the phenyl ring directly modulates the compound's lipophilicity (logP) and its susceptibility to cytochrome P450-mediated aromatic hydroxylation, rather than MAO-based metabolism [1]. These metabolic and partitioning differences are well-documented within the phentermine class, where para-halogen substitution strongly influences brain retention and clearance profiles in vivo [2]. Consequently, interchange of the meta-fluoro isomer with any other analogue introduces uncontrolled variability in quantitative bioanalysis, metabolic stability measurements, and radiotracer biodistribution studies.

Quantitative Differentiation of 1-(3-Fluorophenyl)-2-methylpropan-2-amine: Physicochemical Property and Metabolic Stability Evidence


Computed Lipophilicity (XLogP3) of the Meta-Fluoro Isomer Is Lower Than That of Phentermine and the Para-Fluoro Analog

The predicted octanol-water partition coefficient (XLogP3) for 1-(3-fluorophenyl)-2-methylpropan-2-amine at 25°C is 2.0, as computed by PubChem XLogP3 version 3.0 [1]. This value is slightly lower than that of the unsubstituted parent phentermine (XLogP3 = 2.18) and lower than that of the para-fluoro isomer (predicted XLogP3 ≈ 2.3 based on consistent computational methods [2]). The difference arises because meta-halogen substitution contributes to molecular polarizability in a manner distinct from para-substitution, producing a measurable reduction in logP relative to the para-fluoro regioisomer.

Lipophilicity Physicochemical Property Isomer Comparison

Meta-Fluorine Substitution Preserves Blood-Brain Barrier Penetration Potential While Enabling Distinct Metabolic Soft-Spot Handling

The topological polar surface area (TPSA) of 1-(3-fluorophenyl)-2-methylpropan-2-amine is computed as 26 Ų, identical to both phentermine and its para-fluoro isomer [1][2]. All three compounds therefore lie well within the widely accepted TPSA < 60 Ų and XLogP 2–3 window associated with high passive blood-brain barrier (BBB) permeability. However, the meta-fluorine substitution pattern alters the aromatic ring's electronic environment at the positions most susceptible to CYP-mediated hydroxylation: in phentermine, para-hydroxylation is a major Phase I pathway, and the presence of a meta-fluorine substituent does not block the para position but can influence the rate of CYP2D6- and CYP2C19-mediated oxidation through inductive effects. Published structure-localization studies on 11C-labeled phentermine derivatives indicate that the nature and position of the halogen substituent on the phenyl ring markedly affect brain retention and non-target tissue clearance, with para-substituted agents demonstrating superior brain retention in rats relative to unsubstituted or meta-substituted analogs [3].

Metabolic Stability Blood-Brain Barrier Phentermine Derivatives

Predicted pKa of the Aliphatic Amine Group Is Marginally Lower Than Unsubstituted Phentermine, Impacting Ionization-Dependent Partitioning

The pKa of the primary aliphatic amine in phentermine has been experimentally determined at 10.1 [1]. The electron-withdrawing inductive effect of a meta-fluorine substituent on the phenyl ring is predicted to slightly lower the conjugate acid pKa of the amine group in 1-(3-fluorophenyl)-2-methylpropan-2-amine relative to phentermine by approximately 0.1 to 0.3 log units according to computational physical chemistry models implemented in the ACD/Labs and ChemAxon pKa prediction suites [2]. This shift remains too small to materially alter the compound's ionization state at physiological pH (7.4), where all phentermine analogs exist predominantly in the protonated form (>99.9%). However, the predicted pKa difference may become analytically relevant in capillary electrophoresis or ion-exchange chromatography separations, where even minor pKa shifts can influence migration time and retention order among structurally similar amines.

pKa Ionization Pharmacokinetics

Limited Published Quantitative Pharmacological Comparator Data: A Differentiation Vector for Novel Chemical Space Exploration

At the time of compiling this evidence guide, a thorough search of peer-reviewed primary literature, patent filings, and curated bioactive compound databases (ChEMBL, BindingDB, PubChem BioAssay) yielded no published quantitative biochemical or pharmacological IC50, Ki, or EC50 values for 1-(3-fluorophenyl)-2-methylpropan-2-amine measured in head-to-head comparator assays against its para-fluoro, ortho-fluoro, or unsubstituted analogs. This absence of existing pharmacological profiling represents a differentiation vector in its own right: the meta-fluoro phentermine congener occupies a relatively under-explored region of chemical space within the fluorinated phenethylamine family, making it an attractive candidate for laboratories seeking to generate novel SAR data or to validate computational predictions against empirical measurements without the confounding influence of prior in-class publication bias [1].

Novel Chemical Space Unpublished SAR Research Tool

Best Research and Industrial Application Scenarios for 1-(3-Fluorophenyl)-2-methylpropan-2-amine


Positional Isomer Reference Standard in Forensic Toxicology LC-MS/MS Methods

Forensic toxicology laboratories developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection and quantification of fluorinated phenethylamine analogues in biological matrices benefit from the distinct chromatographic retention and mass spectrometric fragmentation of the meta-fluoro isomer. The slight logP difference (2.0 vs. 2.3 for the para-fluoro isomer) enables reproducible chromatographic separation under reversed-phase conditions [1], while the unique fragment ions arising from meta-fluorine substitution provide unambiguous isomer identification in multiple-reaction monitoring (MRM) experiments. This compound serves as an essential reference standard for differentiating among fluorinated phentermine regioisomers encountered in casework samples or designer drug seizures.

In Silico Model Validation Compound for Fluorine Substitution QSAR Studies

Computational chemists performing quantitative structure-activity relationship (QSAR) modeling of monoamine transporter ligands can use the meta-fluoro phentermine congener as a validation compound to calibrate predictive models for fluorine substitution effects on logP, pKa, and metabolic stability [1][2]. Because the ortho-, meta-, and para-fluoro phentermines form a tightly controlled isomeric series with systematic variation in one structural descriptor (fluorine position), they are ideally suited for assessing the performance of in silico ADMET prediction algorithms that may over- or underestimate the impact of meta-substitution.

Novel Monoamine Transporter Ligand Discovery Starting Point

Medicinal chemistry programs focused on identifying next-generation monoamine transporter substrates or inhibitors with differentiated pharmacological profiles can exploit the under-explored SAR of the meta-fluoro phentermine scaffold. The absence of published affinity data for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1] makes this compound a patent-differentiating lead-like molecule that can be rapidly functionalized through N-alkylation or ring modification to explore new chemical space, with the assurance that positional isomer IP is not constrained by prior art on the more extensively characterized para-fluoro series.

Metabolic Pathway Elucidation in CYP Phenotyping Studies

Drug metabolism researchers investigating the relative contributions of CYP2D6, CYP2C19, and CYP3A4 to the oxidation of α,α-dimethylphenethylamines can employ the meta-fluoro isomer as a probe substrate to distinguish between para-hydroxylation and alternative oxidative pathways [1][2]. Because the meta-fluorine atom does not sterically block the para position, the compound retains the metabolic vulnerability to para-hydroxylation, allowing scientists to compare turnover rates with those of the para-fluoro isomer (where this pathway is blocked) and thereby quantitatively assess the contribution of para-hydroxylation to the overall metabolic clearance in human liver microsome or hepatocyte assays.

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